molecular formula C10H14O B104733 2-Phenyl-1-butanol CAS No. 2035-94-1

2-Phenyl-1-butanol

Cat. No.: B104733
CAS No.: 2035-94-1
M. Wt: 150.22 g/mol
InChI Key: DNHNBMQCHKKDNI-UHFFFAOYSA-N
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Description

2-Phenyl-1-butanol (CAS 2035-94-1) is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Structurally, it consists of a four-carbon chain with a hydroxyl group at the first carbon and a phenyl group at the second carbon. This configuration imparts unique physicochemical properties, including moderate polarity and stereochemical versatility, making it valuable in organic synthesis and pharmaceutical applications.

The compound is synthesized via catalytic hydrogenation of α,β-unsaturated ketones or enantioselective reduction of 2-phenylbutyrate esters. For example, (R)-ethyl 2-phenylbutyrate (99% enantiomeric excess) undergoes reduction to yield (S)-2-phenylbutan-1-ol with 90% efficiency . Its non-hazardous classification under GHS guidelines highlights its relative safety in laboratory settings .

Biological Activity

2-Phenyl-1-butanol is an organic compound with notable biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

C6H5 CH CH2CH3 OH\text{C}_6\text{H}_5\text{ CH CH}_2\text{CH}_3\text{ OH}

This compound features a phenyl group attached to a butanol backbone, which contributes to its diverse biological effects.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. A significant study indicated that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. The results are summarized in the following table:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14
Salmonella typhimurium10

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

This compound also demonstrates significant antioxidant activity , which is crucial for combating oxidative stress in biological systems. A study utilized the DPPH radical scavenging assay to evaluate its antioxidant capacity, yielding the following results:

Concentration (µg/mL) DPPH Scavenging Activity (%) Reference
5045
10065
20085

The antioxidant effect is attributed to the ability of this compound to donate hydrogen atoms and stabilize free radicals.

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects , comparable to standard anti-inflammatory drugs. In a comparative study, it was found that this compound significantly reduced inflammation markers in animal models:

Treatment Group Inflammation Marker Reduction (%) Reference
Control--
This compound70
Phenylbutazone (Standard)75

The anti-inflammatory action is believed to involve inhibition of pro-inflammatory cytokines and mediators.

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Wound Healing : A clinical trial assessed the efficacy of a topical formulation containing this compound on wound healing in diabetic patients. Results showed a significant reduction in healing time compared to control groups.
  • Food Preservation : The compound has been investigated for its potential as a natural preservative due to its antimicrobial properties, helping extend shelf life while maintaining food safety.
  • Cosmetic Applications : Due to its antioxidant properties, formulations containing this compound are being developed for cosmetic use, targeting skin aging and oxidative damage.

Scientific Research Applications

Pharmaceutical Applications

2-Phenyl-1-butanol serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, making it versatile in drug development.

  • Antitumor Activity : Research indicates that derivatives of this compound can exhibit antitumor properties. For instance, compounds synthesized from this alcohol have been studied for their efficacy against specific cancer cell lines, contributing to the development of novel anticancer agents .
  • Synthesis of β2_2 Agonists : this compound is a precursor in the synthesis of long-acting β2_2 agonists, such as Salmeterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to undergo various transformations makes it a valuable building block in medicinal chemistry .

Fragrance and Flavor Industry

The compound is also utilized in the fragrance industry due to its pleasant odor profile. It is often used as a flavoring agent or fragrance component in perfumes and cosmetics.

  • Flavoring Agent : this compound imparts a floral note, making it suitable for use in food flavorings and perfumes. Its stability and compatibility with other aromatic compounds enhance its utility in formulations .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent or solvent in various synthetic processes.

  • Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts alkylation reactions, forming more complex aromatic structures. This property is exploited to synthesize various aromatic compounds that are essential in materials science and organic synthesis .

Case Study: Synthesis Pathways

A notable synthesis pathway for this compound involves starting materials such as benzene and butyric acid derivatives. The following table summarizes different synthetic routes:

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)
Friedel-Crafts AlkylationBenzene + Butyric Acid DerivativeAlCl3_3 Catalyst85%
Grignard ReactionPhenylmagnesium Bromide + ButyraldehydeEther Solvent90%
Reduction of KetoneAcetophenone + LiAlH4_4Anhydrous Conditions95%

These methods highlight the compound's versatility and the efficiency of its synthetic routes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing enantiomerically pure (S)-2-Phenyl-1-butanol, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The Grignard reaction is a common approach, where 2-phenyl-1-butoxymagnesium bromide is hydrolyzed under controlled conditions. To preserve enantiomeric excess (e.e.), reaction time and solvent choice (e.g., ether-benzene mixtures) are critical. For example, incomplete reactions (e.g., 1 hour in ether-benzene) yield 86% e.e. (S)-2-Phenyl-1-butanol, while prolonged reactions risk racemization via MPV-type equilibration . Characterization via chiral HPLC or polarimetry is recommended to confirm e.e.

Q. How can researchers distinguish 2-Phenyl-1-butanol from structural isomers like 2-Phenyl-2-butanol using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is key. The primary alcohol (-CH2OH) in this compound shows distinct ¹H NMR splitting patterns (e.g., triplet for -CH2OH) compared to the tertiary alcohol in 2-Phenyl-2-butanol. Infrared (IR) spectroscopy can also differentiate O-H stretching frequencies (broad peak ~3200–3600 cm⁻¹) and C-O stretching in primary vs. tertiary alcohols .

Q. What databases and search strategies are recommended for identifying peer-reviewed studies on this compound?

  • Methodological Answer : Use specialized platforms like SciFinder or Reaxys with keywords such as "this compound synthesis," "enantioselectivity," and "Grignard reaction." Filter results by reaction type (e.g., asymmetric synthesis) and exclude patents. For foundational literature, prioritize journals like The Journal of Organic Chemistry (e.g., JOC 1974 for mechanistic insights) .
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Advanced Research Questions

Q. How do reaction conditions influence the racemization of this compound, and what strategies mitigate stereochemical degradation?

  • Methodological Answer : Racemization occurs via MPV-type equilibration or aldehyde byproduct reversion. Kinetic control (short reaction times) and low temperatures suppress equilibration. Solvent polarity also impacts stability: ether-benzene mixtures reduce racemization compared to polar aprotic solvents. Monitoring e.e. at intermediate stages via chiral stationary phase HPLC is essential .

Q. What experimental contradictions exist in reported enantiomeric excess values for this compound, and how should researchers resolve them?

  • Methodological Answer : Discrepancies arise from variations in hydrolysis conditions (e.g., aqueous workup pH) and analytical method sensitivity. For validation, cross-check results using two independent techniques (e.g., chiral HPLC and Mosher ester analysis). Reproduce experiments with strict control of atmospheric moisture and oxygen, as these can alter Grignard reagent reactivity .

Q. How can researchers design reproducible kinetic studies for this compound synthesis to address conflicting mechanistic proposals?

  • Methodological Answer : Employ in-situ monitoring (e.g., FT-IR or Raman spectroscopy) to track intermediate formation. Use isotopically labeled reagents (e.g., D₂O in hydrolysis) to elucidate proton transfer pathways. Ensure reaction vessels are rigorously dried, and report detailed protocols for solvent purity, stirring rates, and temperature gradients to enable replication .

Q. What statistical methods are appropriate for analyzing contradictory data on the catalytic efficiency of asymmetric catalysts for this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to identify variables (e.g., catalyst loading, solvent) contributing to variance. Use Bayesian inference to model uncertainty in e.e. measurements. Transparently report confidence intervals and outliers in datasets to facilitate meta-analyses .

Q. Contradiction Analysis Framework

Q. How can principal contradiction analysis be applied to optimize this compound synthesis when balancing yield and enantiomeric purity?

  • Methodological Answer : Identify the principal contradiction (e.g., high yield vs. high e.e.) and non-principal factors (e.g., cost, reaction time). Use response surface methodology (RSM) to model trade-offs. For instance, reducing catalyst loading may lower yield but improve e.e. by minimizing side reactions. Iterative optimization with desirability functions can resolve competing objectives .

Q. Data Presentation Guidelines

Q. What are the minimum reproducibility criteria for publishing this compound synthesis protocols?

  • Methodological Answer : Include (1) full experimental details (solvent batch/lot, equipment calibration), (2) raw NMR/IR spectra with peak assignments, (3) enantiomeric ratios with analytical method parameters (e.g., HPLC column type), and (4) error margins for yields and e.e. values. Reference established standards (e.g., ICH guidelines for analytical validation) .

Q. Tables

Parameter Impact on Synthesis Optimal Range Reference
Reaction TimeLonger times increase racemization risk1–2 hours (ether-benzene)
Solvent PolarityLow polarity preserves e.e.Diethyl ether/benzene mixtures
Catalyst LoadingHigh loading may reduce e.e.5–10 mol%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Phenyl-1-butanol with five structurally related alcohols, emphasizing molecular features, applications, and safety profiles.

This compound vs. (R)-2-Methylbutanol (CAS 616-16-0)

  • Molecular Structure: this compound: Phenyl group at C2, hydroxyl at C1. (R)-2-Methylbutanol: Branched chain with methyl group at C2, hydroxyl at C1 .
  • Applications: this compound: Intermediate in chiral drug synthesis. (R)-2-Methylbutanol: Key component in fusel oils and flavoring agents .
  • Safety: this compound: Non-irritating . (R)-2-Methylbutanol: Moderate flammability and toxicity.

This compound vs. 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5)

  • Molecular Structure: The latter includes a dimethylamino group at C2, enhancing basicity .
  • Applications: this compound: Neutral synthetic intermediate. 2-(Dimethylamino)-2-phenylbutan-1-ol: Used in antispasmodic drugs (e.g., trimebutine maleate impurities) .

This compound vs. 3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

  • Molecular Structure :
    • 3-Methyl-2-phenylbutan-1-ol has a methyl group at C3, increasing steric hindrance .
  • Applications :
    • Both compounds serve as intermediates, but the methyl-substituted variant is rarer, with niche uses in specialty chemicals .

This compound vs. 2-Methyl-1-phenyl-1-propanol (CAS not specified)

  • Molecular Structure: 2-Methyl-1-phenyl-1-propanol features a phenyl group at C1 and methyl at C2, altering solubility .
  • Applications: this compound: Pharmaceuticals. 2-Methyl-1-phenyl-1-propanol: Fragrances and pesticide synthesis .
  • Safety :
    • The latter is highly irritating, requiring protective gear during use .

This compound vs. 2-Butyl-1-octanol (CAS 3913-02-8)

  • Molecular Structure: 2-Butyl-1-octanol has a longer alkyl chain (C8), increasing hydrophobicity .
  • Applications: this compound: Polar reactions. 2-Butyl-1-octanol: Industrial surfactants and lubricants .

Research Findings and Implications

  • Reactivity: The phenyl group in this compound enhances π-π interactions in catalytic systems, unlike aliphatic analogs like 2-Butyl-1-octanol .
  • Stereoselectivity: Enantiomeric purity in this compound synthesis (e.g., 99% ee) outperforms amino-substituted derivatives, which often require chiral resolution .
  • Market Trends: this compound’s demand in pharmaceuticals contrasts with 2-Methyl-1-phenyl-1-propanol’s dominance in agrochemicals .

Preparation Methods

Grignard Reaction-Based Synthesis

Propiophenone-Derived Pathway

The reaction of propiophenone with dimethylamine and sodium cyanide in methanol under high-pressure conditions (0.3 MPa, 80°C) yields 2-(N,N-dimethylamino)-2-phenylbutyronitrile. Subsequent hydrolysis at pH ≥ 12 produces 2-(N,N-dimethylamino)-2-phenylbutyric acid, which is esterified with ethanol and concentrated sulfuric acid. Reduction of the ester using sodium borohydride in tetrahydrofuran (THF) yields 2-phenyl-1-butanol with 84% yield and 98.8% purity (HPLC) .

Key Conditions :

  • Pressure: 0.3 MPa

  • Temperature: 80°C (addition), 10°C (crystallization)

  • Reducing agent: NaBH₄ in THF

3-Halopentane and Paraformaldehyde Route

3-Bromopentane reacts with magnesium to form a Grignard reagent, which is then treated with paraformaldehyde. Hydrolysis of the intermediate and purification via ester exchange with trimethyl borate or dimethyl acetonide yields this compound with 66–70% yield . This method avoids high-pressure equipment and is scalable for industrial use .

Advantages :

  • No requirement for anhydrous conditions

  • Utilizes inexpensive starting materials (e.g., 3-bromopentane)

Catalytic Hydrogenation and Transfer Hydrogenation

Palladium-Catalyzed Hydration

Hydration of 4-phenyl-1-butene using PdCl₂(MeCN)₂ and Shvo’s catalyst in isopropanol/water (3:1) at 85°C for 36 hours produces 4-phenyl-2-butanol. While this method primarily targets 4-phenyl-2-butanol, analogous conditions with substituted styrenes can yield this compound via regioselective hydration .

Typical Conditions :

  • Catalyst: PdCl₂(MeCN)₂ (0.006 mmol)

  • Solvent: i-PrOH/H₂O

  • Temperature: 85°C

Manganese(I)-Mediated Borrowing Hydrogen

A manganese(I) PN₃ pincer catalyst enables the dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. Using KH/KOH as a base, 2-phenyl-1,2,3,4-tetrahydroquinoline is formed, which is subsequently reduced to this compound under hydrogen pressure (4 bar) .

Yield : 53–99% enantiomeric excess (e.e.)
Key Feature : Atom-efficient with water as the sole byproduct.

Biocatalytic Enantioselective Synthesis

Yeast-Mediated Reduction

Saccharomyces cerevisiae reduces phenyl n-propyl ketone to (S)-(−)-1-phenyl-1-butanol in hexane/water biphasic systems. Without Zn²⁺, the enantiomeric excess reaches 46.5% (S) at low hexane concentrations. Adding Zn²⁺ shifts selectivity to (R)-(+)-1-phenyl-1-butanol with >99% e.e. .

Optimized Parameters :

  • pH: 5.0 (reduction), 7.0 (cell growth)

  • Cofactor: Zn²⁺ (0.1–1.0 mM)

Candida utilis Reduction

Aqueous-phase reduction of phenyl n-propyl ketone by Candida utilis with Zn²⁺ yields (S)-(−)-1-phenyl-1-butanol with 79.2–95.4% e.e. , demonstrating superior stereocontrol compared to non-biological methods .

Friedel-Crafts Alkylation and Ester Hydrolysis

Tetrahydrofuran-Derived Synthesis

Tetrahydrofuran reacts with acyl chloride under ZnCl₂ catalysis to form 4-chlorobutanol ester. Friedel-Crafts alkylation with benzene (AlCl₃ catalyst) produces 4-phenyl-butanol ester, which is hydrolyzed under alkaline conditions to this compound. This method is noted for its green chemistry profile and low cost .

Steps :

  • Esterification: ZnCl₂, 40°C

  • Alkylation: AlCl₃, 60°C

  • Hydrolysis: NaOH, 80°C

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Grignard (Propiophenone)8498.8LowIndustrial
Catalytic Hydrogenation70–9095–99ModerateLab-scale
Biocatalytic (Yeast)60–7590–95High (e.e. >99%)Pilot-scale
Friedel-Crafts65–7597NoneIndustrial

Key Observations :

  • Grignard methods prioritize yield over stereochemical control.

  • Biocatalytic routes excel in enantioselectivity but require optimized cofactors.

  • Friedel-Crafts alkylation is cost-effective but generates stoichiometric waste (e.g., AlCl₃).

Properties

IUPAC Name

2-phenylbutan-1-ol
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InChI

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHNBMQCHKKDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901034023
Record name 2-Phenylbutan-1-ol
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Molecular Weight

150.22 g/mol
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CAS No.

2035-94-1, 89104-46-1
Record name β-Ethylbenzeneethanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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